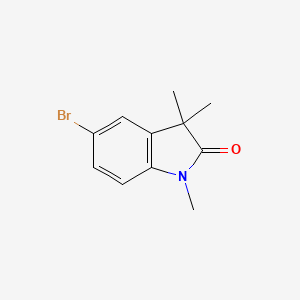

5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

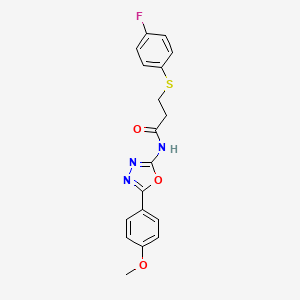

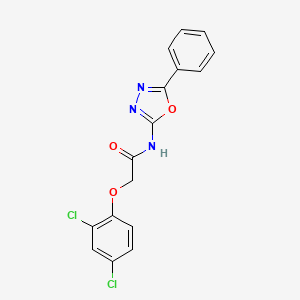

“5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one” is a chemical compound with the molecular formula C11H12BrNO. Its CAS number is 72451-22-0 .

Molecular Structure Analysis

The molecular structure of “5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one” consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass is 253.01000 .Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one” is 254.12300. The exact mass is 253.01000. The LogP value is 2.76810 . Unfortunately, the melting point, boiling point, and density are not available .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, such as influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral properties.

Anti-inflammatory Properties

The indole scaffold is a part of many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in developing new derivatives with anti-inflammatory capabilities . This makes 5-Bromo-indole derivatives potential candidates for the treatment of inflammatory diseases.

Anticancer Applications

Indole derivatives are increasingly being explored for their anticancer activities. Their ability to interact with various biological pathways makes them suitable for the treatment of cancer cells. The bromo-substituted indoles, in particular, are of interest due to their potential role in cell apoptosis and inhibition of cancer cell proliferation .

Antimicrobial Effects

The antimicrobial properties of indole derivatives are well-documented. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi. The brominated indoles, such as 5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one, could serve as a scaffold for developing new antimicrobial agents .

Photophysical Applications

5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one can be used as an intermediate in the synthesis of fluorescent dyes . These dyes have applications in various fields, including bioimaging, where they can be used to label cells or tissues for microscopic analysis.

Organic Synthesis and Catalysis

This compound can also be utilized in organic synthesis reactions as a reagent or catalyst . Its unique structure allows it to participate in various chemical transformations, which can be harnessed to synthesize organic materials with desirable photonic, optical, and electrical properties.

properties

IUPAC Name |

5-bromo-1,3,3-trimethylindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRVCFVOSHLIGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)N(C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)

![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)

![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)

![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)

![1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362298.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)